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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzonitrile

Cat. No.: B112118

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzonitrile is a versatile aromatic compound of significant interest in
medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern,
featuring an activating amino group, an activating methoxy group, and a deactivating, meta-
directing cyano group, results in a nuanced and synthetically valuable reactivity profile. This
guide provides a comprehensive analysis of the molecule's electronic properties, key reactions
at the aromatic ring and its functional groups, and its application as a building block for more
complex molecules, such as Finerenone intermediates.[1][2] Detailed experimental protocols
and mechanistic diagrams are provided to facilitate its practical application in a research and
development setting.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-3-methoxybenzonitrile is
presented below.
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Property Value Reference
IUPAC Name 4-amino-3-methoxybenzonitrile  [3]
Synonyms 4-Cyano-2-methoxyaniline [3]

CAS Number 177476-76-5 [31[4]
Molecular Formula CsHsN20 [31[4]
Molecular Weight 148.16 g/mol [31[4]
Appearance Solid

Purity >98% (typical) [4]

InChi Key SCXGWOFGMVEUGW- 3]
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Molecular Structure and Electronic Effects

The reactivity of 4-Amino-3-methoxybenzonitrile is dictated by the electronic interplay of its
three functional groups. The amino (-NHz) and methoxy (-OCHs) groups are strong and
moderate electron-donating groups (EDGS), respectively. They activate the benzene ring
towards electrophilic attack through resonance effects (+R). Conversely, the cyano (-C=N)
group is a strong electron-withdrawing group (EWG) that deactivates the ring through both
inductive (-1) and resonance (-R) effects.

Caption: Electronic effects of substituents on the benzene ring.

Reactivity of the Aromatic Ring: Electrophilic
Aromatic Substitution

The powerful activating and ortho-, para-directing nature of the amino group dominates the
regioselectivity of electrophilic aromatic substitution (EAS). The methoxy group also directs
ortho and para. The positions ortho to the amino group (C5) and para to the methoxy group
(C6) are the most nucleophilic and therefore the most likely sites for electrophilic attack. Steric
hindrance from the adjacent methoxy group may slightly disfavor attack at C5 compared to C2.
The cyano group deactivates the ring, particularly at the positions ortho and para to it.
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Directing Effects

Amino (-NHz2): ortho, para-directing (C2, C5)
Methoxy (-OCHs): ortho, para-directing (C2, C4)
Cyano (-CN): meta-directing (C2, C6)

. - N
@ methoxybenzo@ Most likely positions for attack:

C5 (ortho to NH2, meta to OCHs)
C2 (ortho to OCHs, meta to NH2)
C6 (para to NHz2, meta to CN - less likely)

Rate-determining step:
-attack on electrophile

Arenium lon Intermediate
(Sigma Complex)

Fast step:
Deprotonation restores aromaticity

Substituted Product + H*

Click to download full resolution via product page
Caption: General workflow for electrophilic aromatic substitution.

Halogenation

Direct halogenation with agents like Brz or Cl> would likely occur at the positions most activated
by the amino and methoxy groups. The reaction is expected to be rapid, potentially leading to
polysubstitution, and may not require a Lewis acid catalyst due to the high activation of the

ring.

Nitration

Nitration using a mixture of nitric acid (HNOs) and sulfuric acid (H2SOa) introduces a nitro (-
NO:2) group.[5] The strongly acidic conditions can protonate the amino group, forming an
ammonium (-NHs™) ion, which is a deactivating, meta-directing group. This complicates the
regioselectivity. To avoid this, acylation of the amino group to form an amide is often performed
first to moderate its activating effect and protect it from protonation.
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Reactivity of Functional Groups
Amino Group (-NH2)

The primary aromatic amine is a versatile functional handle.

» Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence
of a base (e.g., pyridine, triethylamine) to form amides. This is a common strategy to protect
the amine or moderate its activating effect during subsequent reactions.

o Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium
nitrite (NaNO:z) and a strong acid (e.g., HCI) at low temperatures (0-5 °C), converts the
amino group into a diazonium salt (-N2%). This intermediate is highly valuable for introducing
a wide range of substituents via Sandmeyer-type reactions (e.g., -Cl, -Br, -OH, -CN).

NaNO:z / HCI
0-5°C

iazotization

Diazonium Salt (Ar-N2+CI™)

Sandmeyer Reaction
(e.g., + CuCl)

Substitution Products

(e.g., Ar-Cl, Ar-Br, Ar-OH)

Click to download full resolution via product page

Caption: Diazotization and subsequent Sandmeyer reaction pathway.

Cyano Group (-C=N)

The nitrile group can undergo several important transformations.[6][7]
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e Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or
basic conditions, typically with heating.[8] The reaction proceeds through an amide
intermediate (-CONH:z). The electron-donating groups on the ring decrease the
electrophilicity of the nitrile carbon, making this reaction more challenging compared to
benzonitriles with electron-withdrawing groups.[9]

e Reduction: The nitrile can be reduced to a primary amine (-CHzNH3z) using strong reducing
agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[8] This
provides a method for introducing an aminomethyl group.

HsO+

Y

Protonation
(R-C=N*-H)

Y

Nucleophilic attack by H20

4

Tautomerization (Imidic acid to Amide)

Amide Intermediate (R-CONHz)

urther hydrolysis
(H3O™, heat)

Carboxylic Acid (R-COOH)

Click to download full resolution via product page

Caption: General mechanism of acid-catalyzed nitrile hydrolysis.

Methoxy Group (-OCH:)

The methoxy group is an ether linkage and is generally stable to many reaction conditions.
However, it can be cleaved to a hydroxyl group (-OH) using strong acids such as hydrobromic
acid (HBr) or a Lewis acid like boron tribromide (BBrs).
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Experimental Protocols

The following are general procedures and may require optimization for specific applications. All
reactions should be conducted in a well-ventilated fume hood with appropriate personal
protective equipment.

Protocol: Acylation of the Amino Group

e Objective: To synthesize N-(4-cyano-2-methoxyphenyl)acetamide.
e Procedure:

o Dissolve 4-Amino-3-methoxybenzonitrile (1.0 eq) in a suitable solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF).

o Add a base, such as pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution and cool the
mixture to 0 °C in an ice bath.

o Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.

o Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress
by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding water.
o Separate the organic layer, wash with dilute HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate
under reduced pressure.

o Purify the crude product by recrystallization or column chromatography.

Protocol: Reduction of the Nitrile Group

e Objective: To synthesize 4-aminomethyl-2-methoxyaniline.

e Procedure:
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o To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),
add a suspension of lithium aluminum hydride (LiAlH4) (approx. 2.0 eq) in anhydrous THF.

o Cool the suspension to 0 °C.

o Dissolve 4-Amino-3-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise
to the LiAlH4 suspension, maintaining the temperature at 0 °C.

o After the addition is complete, allow the mixture to warm to room temperature and then
heat to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting
material.

o Cool the reaction back to 0 °C and carefully quench the excess LiAlH4 by the sequential,
dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser
workup).

o Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing
the solid with THF or ethyl acetate.

o Combine the filtrates and concentrate under reduced pressure to yield the crude product,
which can be further purified if necessary.

Conclusion

4-Amino-3-methoxybenzonitrile possesses a rich and predictable reactivity profile governed
by the distinct electronic properties of its functional groups. The highly activated aromatic ring is
susceptible to electrophilic substitution, primarily directed by the powerful amino group.
Furthermore, the amino and nitrile functionalities serve as key points for molecular elaboration
through diazotization, acylation, hydrolysis, and reduction. This versatility makes it an
exceptionally valuable intermediate for the synthesis of complex, biologically active molecules,
underscoring its importance for professionals in drug discovery and development. A thorough
understanding of its reactivity is paramount to its successful application in multi-step synthetic
campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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